molecular formula C1613CH16D3N3O4S B602691 Omeprazole-13C,D3 Sulfone CAS No. 1261393-28-5

Omeprazole-13C,D3 Sulfone

Cat. No. B602691
M. Wt: 365.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omeprazole-13C,D3 Sulfone is the labelled analogue of Omeprazole Sulfone . It is a metabolite of Omeprazole , which is a proton pump inhibitor used in the treatment of dyspepsia .


Synthesis Analysis

The synthesis of Omeprazole-13C,D3 Sulfone involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the drug molecule . This is typically done as a part of the drug development process, particularly for quantitation .


Molecular Structure Analysis

The molecular formula of Omeprazole-13C,D3 Sulfone is C16[13C]H16D3N3O4S . The molecular weight is 365.43 . The IUPAC name is 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(1-13C)methoxy)-1H-benzimidazole .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Omeprazole-13C,D3 Sulfone .


Physical And Chemical Properties Analysis

Omeprazole-13C,D3 Sulfone is an off-white solid . It is soluble in DMSO (slightly) and methanol (slightly, when heated) . .

Scientific Research Applications

  • Enantioselective Quantification in Human Serum : Omeprazole, along with its metabolites, 5-hydroxyomeprazole and omeprazole-sulfone, has been quantified enantioselectively in human serum. This method is crucial for studying the phenotyping of cytochrome CYP3A4 and CYP2C19 enzyme activities, which are significant in the drug's metabolism (Martens-Lobenhoffer et al., 2007).

  • Metabolic Pathways Analysis : Research has focused on evaluating the metabolic pathways of omeprazole, including its sulfone variant, to understand better the phenotypes of CYP2C19 and CYP3A4, especially in specific populations (Gonzalez et al., 2003).

  • Interaction with Human CYP1A1 and 1A2 : Studies have investigated omeprazole's interaction with human liver cytochrome P450 1A1 and 1A2, important for understanding its metabolic and pharmacokinetic profiles (Daujat et al., 1992).

  • Effect on Metabolite Kinetics in Rats : Research has also been done on how other substances, like cimetidine and phenobarbital, influence omeprazole's metabolism, providing insights into drug-drug interactions and metabolic kinetics (Park, Cho, & Lee, 2005).

  • Stereospecific Analysis for CYP2C19 Phenotype : Stereospecific analysis of omeprazole in human plasma is used for CYP2C19 phenotyping, which is significant for evaluating the therapeutic effectiveness of proton pump inhibitors (Kanazawa et al., 2003).

  • Pharmacokinetic Studies : Omeprazole and its metabolites have been determined in human plasma for pharmacokinetic studies. These studies are crucial for understanding the drug's behavior in the human body (Kanazawa et al., 2002).

  • Helicobacter pylori Treatment Evaluation : Omeprazole has been studied in the context of treating Helicobacter pylori, particularly its effects on the bacteria's distribution during treatment (Logan et al., 1995).

  • Simultaneous Determination in Human Plasma : Methods have been developed for the simultaneous determination of omeprazole and its metabolites in human plasma, which are essential for clinical pharmacokinetic studies (Ishii et al., 2007).

Safety And Hazards

Omeprazole-13C,D3 Sulfone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-LBDFIVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole-13C,D3 Sulfone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omeprazole-13C,D3 Sulfone
Reactant of Route 2
Omeprazole-13C,D3 Sulfone
Reactant of Route 3
Reactant of Route 3
Omeprazole-13C,D3 Sulfone
Reactant of Route 4
Reactant of Route 4
Omeprazole-13C,D3 Sulfone
Reactant of Route 5
Reactant of Route 5
Omeprazole-13C,D3 Sulfone
Reactant of Route 6
Reactant of Route 6
Omeprazole-13C,D3 Sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.